molecular formula C22H30N6O2 B5221986 N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide

Cat. No.: B5221986
M. Wt: 410.5 g/mol
InChI Key: IWAZENKMUVFQQY-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-15-20(26-9-4-3-5-10-26)25-21(23-17)27-11-13-28(14-12-27)22(29)24-18-7-6-8-19(16-18)30-2/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAZENKMUVFQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyrimidinyl and methoxyphenyl groups. Common reagents used in these reactions include piperazine, pyrimidine derivatives, and methoxyphenyl compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the pyrimidinyl ring may produce a dihydropyrimidine compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the methoxyphenyl, pyrimidinyl, and piperazine moieties. These features may confer unique biological activities and make it a valuable compound for research and development.

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